![molecular formula C27H46O9 B2587850 NCGC00380867-01_C27H46O9_9,12,15-Octadecatrienoic acid, 3-(hexopyranosyloxy)-2-hydroxypropyl ester, (9Z,12Z,15Z)- CAS No. 171520-42-6](/img/structure/B2587850.png)
NCGC00380867-01_C27H46O9_9,12,15-Octadecatrienoic acid, 3-(hexopyranosyloxy)-2-hydroxypropyl ester, (9Z,12Z,15Z)-
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Description
(5Z,9Z,12Z,15Z)-Octadecatetraenoic acid is an octadecatetraenoic acid with four double bonds located at positions 5, 9, 12, and 15 (the all-cis-isomer) . It is a fatty acid derivative and belongs to the lipid family. Let’s explore further.
Molecular Structure Analysis
The molecular formula of (5Z,9Z,12Z,15Z)-octadecatetraenoic acid is C18H28O2 . It consists of an 18-carbon chain with four double bonds (located at positions 5, 9, 12, and 15) and a carboxylic acid functional group. The all-cis configuration ensures that the double bonds are in the Z (cis) conformation .
Scientific Research Applications
Aromatase Inhibition
A study by (Yang et al., 2009) identified fatty acid derivatives, including 9Z,12Z,15Z-octadecatrienoic acid 2,3-dihydroxypropyl ester, from the pollen of Brassica campestris. These compounds displayed strong inhibitory activity against aromatase, an enzyme involved in estrogen synthesis. This suggests potential applications in research related to hormone-dependent conditions such as breast cancer.
Synthesis and Biological Activities
The synthesis of different forms of octadecatrienoic acids, including the (9Z,12Z,15Z) variant, was explored by (Eynard et al., 1994). These synthesized compounds are used to study the effects of double bond geometry on biological activities, indicating a role in research involving lipid biochemistry and cellular processes.
Involvement in Plant Stress Responses
Research by (Koch et al., 2002) and (Dong et al., 2000) focus on the synthesis of hydroxy- and oxo-octadecatrienoic acids. These compounds are related to 9Z,12Z,15Z-octadecatrienoic acid and are involved in plant stress responses, indicating potential research applications in plant physiology and biochemistry.
Pheromone and Attractant Synthesis
A study by (Wang & Zhang, 2007) demonstrated the synthesis of homoconjugated trienes from alpha-linolenic acid (9Z,12Z,15Z-octadecatrienoic acid). These compounds are important in the study of lepidopterous insect pests, suggesting applications in entomology and pest management research.
Fatty Acid Metabolism and Oxidation Studies
Research by (Hamberg, 1993) and (Liu et al., 2013) explores the enzymatic oxidation of octadecatrienoic acids, including 9Z,12Z,15Z-octadecatrienoic acid. This research is crucial for understanding lipid metabolism and the role of these acids in biological systems.
properties
IUPAC Name |
[2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(30)34-19-21(29)20-35-27-26(33)25(32)24(31)22(18-28)36-27/h3-4,6-7,9-10,21-22,24-29,31-33H,2,5,8,11-20H2,1H3/b4-3-,7-6-,10-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSISCNTLUEZCN-PDBXOOCHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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